molecular formula C20H19N3O3 B3000813 2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide CAS No. 903446-43-5

2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide

Cat. No.: B3000813
CAS No.: 903446-43-5
M. Wt: 349.39
InChI Key: QKXKGADFUHGXJS-UHFFFAOYSA-N
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Description

“2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide” is a complex organic compound . It is a derivative of indole, a common nitrogen-based heterocyclic scaffold . Indole-based compounds are important in heterocyclic structures due to their biological and pharmaceutical activities .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, involving multiple rings and functional groups . The compound includes an indole ring, an acetamide group, and a phenyl ring .


Chemical Reactions Analysis

Indoles are versatile and are frequently used in the synthesis of various organic compounds . They can participate in multicomponent reactions to synthesize various heterocyclic compounds . The specific chemical reactions involving “this compound” are not specified in the sources I found.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not specified in the sources I found .

Scientific Research Applications

Antimicrobial Agents

2-[2-(Acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide has been utilized in the synthesis of certain compounds with notable antimicrobial properties. For instance, a study highlighted the synthesis of N-(2-{2-(1H-Indol-2-ylcarbonyl) hydrazinylacetyl}phenyl)acetamides and their derivatives, which exhibited significant antimicrobial activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. Molecular docking studies suggested these compounds' potential binding mode to target proteins, highlighting their relevance in antimicrobial research (Almutairi et al., 2018).

Synthesis of Novel Chemical Entities

The chemical has been used in the synthesis of various novel entities. For example, its derivative, O-(acetylamino)phenyl chalcogeneophosphinates, was produced through oxidative cross-coupling with secondary phosphine chalcogenides (Volkov et al., 2019). Additionally, its application in the synthesis of N-heteryl-beta-[(2-alkoxyethyl)oxy]/beta-[[2-(N,N-dialkylamino)ethyl]oxy]acetamides as potential H1-antihistaminics has been reported, demonstrating its versatility in creating new chemical compounds (Rao & Reddy, 1994).

Development of Radiopharmaceuticals

This compound has also been explored in the context of radiopharmaceutical development. For example, a derivative was synthesized and radiolabeled for potential use as a new imaging agent, showing high brain uptake and suggesting its utility in brain SPECT imaging (Abdel-Ghany et al., 2013).

Safety and Hazards

The safety and hazards associated with “2-[2-(acetylamino)phenyl]-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide” are not specified in the sources I found .

Future Directions

Indoles and their derivatives have seen considerable interest in recent years due to their biological and pharmaceutical activities . Future research may focus on the synthesis of new indole derivatives and the exploration of their potential applications .

Properties

IUPAC Name

2-(2-acetamidophenyl)-N-[2-(1H-indol-3-yl)ethyl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-13(24)23-18-9-5-3-7-16(18)19(25)20(26)21-11-10-14-12-22-17-8-4-2-6-15(14)17/h2-9,12,22H,10-11H2,1H3,(H,21,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKXKGADFUHGXJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)C(=O)NCCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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